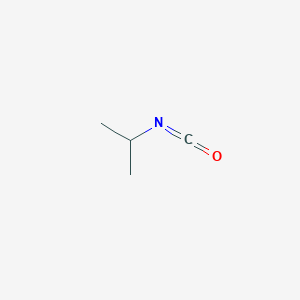

Isopropyl isocyanate

Overview

Description

Isopropyl isocyanate (CAS 1795-48-8) is a monoisocyanate with the molecular formula C₄H₇NO (or (CH₃)₂CHNCO) and a molecular weight of 85.11 g/mol . It is a colorless to light yellow liquid with a boiling point of 74°C, specific gravity of 0.866, and is insoluble in water . Industrially, it is synthesized via the reaction of N-propan-2-ylcarbamoyl chloride with 2,4,6-trichlorophenol (88% yield) or through the thermal decomposition of isopropyl carbamoyl chloride in the presence of a catalyst . Its primary applications include use as an intermediate in pharmaceuticals, pesticides, and specialty polymers .

Preparation Methods

Phosgenation: Traditional Industrial Synthesis

The phosgenation of amines remains the dominant industrial method for isocyanate production, including isopropyl isocyanate . This two-step process involves reacting isopropylamine with phosgene ():

3\text{CH}(\text{NH}2)\text{CH}3 + \text{COCl}2 \rightarrow \text{CH}3\text{CH}(\text{NCO})\text{CH}3 + 2\text{HCl}

Reaction Conditions :

-

Gas-phase phosgenation : Conducted at 200–400°C with catalytic amines or metal oxides to enhance selectivity .

-

Liquid-phase phosgenation : Utilizes inert solvents like chlorobenzene at 40–80°C, yielding this compound with >90% efficiency .

Challenges :

-

Phosgene’s extreme toxicity (LC50: 3 ppm) necessitates stringent safety protocols .

-

Corrosive HCl byproduct complicates purification and equipment maintenance .

Non-Phosgene Methods: Safer Alternatives

Triphosgene-Mediated Synthesis

Bis(trichloromethyl) carbonate (triphosgene) offers a safer phosgene substitute. A Chinese patent (CN1475479A) details its application :

3\text{CH}(\text{NH}2)\text{CH}3 + (\text{Cl}3\text{CO})2\text{CO} \rightarrow \text{CH}3\text{CH}(\text{NCO})\text{CH}3 + 3\text{HCl} + \text{CO}2

Optimized Parameters :

-

Molar ratio : Isopropylamine : triphosgene : catalyst = 1 : 0.34–0.8 : 0.001–0.5 .

-

Temperature : 20–80°C for 3–10 hours, achieving >85% yield .

Advantages :

Carbamate Thermal Decomposition

Non-phosgene routes often employ carbamate intermediates. A 2024 PMC review highlights nitro-reduction carbonylation and urea methods :

Step 1 – Carbamate Synthesis :

2 + \text{CO} + \text{ROH} \rightarrow \text{RNHCOOR}' + \text{H}2\text{O}

Step 2 – Thermal Decomposition :

Catalytic Systems :

-

Zinc oxide () : Enhances decomposition at 150–250°C, yielding 70–80% this compound .

-

Lead oxide () : Increases selectivity to >90% but raises toxicity concerns .

Operational Constraints :

Isopropylcarbamoyl Chloride Degradation

A high-yield method involves decomposing isopropylcarbamoyl chloride with triethylamine :

3\text{CH}(\text{NHCOCl})\text{CH}3 \xrightarrow{\text{Et}3\text{N}} \text{CH}3\text{CH}(\text{NCO})\text{CH}_3 + \text{HCl}

-

Reagents : 200 g isopropylcarbamoyl chloride, 5 g triethylamine, 700 g dichloroethane.

-

Conditions : Reflux (83°C) for 10 hours.

Advantages :

Comparative Analysis of Methods

| Method | Yield | Temperature | Safety | Byproducts |

|---|---|---|---|---|

| Phosgenation | >90% | 40–400°C | Hazardous | HCl |

| Triphosgene | 85–90% | 20–80°C | Moderate | HCl, |

| Carbamate | 70–90% | 150–250°C | Safe | , ROH |

| Carbamoyl Chloride | 94.64% | 83°C | Safe | HCl |

Key Trends :

Chemical Reactions Analysis

Isopropyl isocyanate undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form carbamic acid, which decomposes into carbon dioxide and isopropylamine.

Reaction with Alcohols: Forms urethanes (carbamates) when reacted with alcohols, catalyzed by tertiary amines or metal salts.

Reaction with Amines: Produces substituted ureas when reacted with primary or secondary amines.

Rearrangement Reactions: Undergoes Curtius, Schmidt, and Lossen rearrangements to form different isocyanate derivatives.

Common Reagents and Conditions:

Water: For hydrolysis reactions.

Alcohols and Amines: For forming urethanes and substituted ureas.

Catalysts: Tertiary amines, tin, iron, and mercury salts for catalyzing reactions with alcohols and amines.

Major Products:

Carbamic Acid: From hydrolysis.

Urethanes (Carbamates): From reactions with alcohols.

Substituted Ureas: From reactions with amines.

Scientific Research Applications

Isopropyl isocyanate is utilized in various scientific research applications:

Organic Synthesis: Used as a reagent in the synthesis of O-aryl N-isopropylcarbamates and other derivatives.

Stereoisomeric Analysis: Employed as a derivatization reagent for the stereoisomeric analysis of secondary alcohols.

Mechanism of Action

Isopropyl isocyanate can be compared with other isocyanates such as:

- Ethyl Isocyanate

- Butyl Isocyanate

- Phenyl Isocyanate

- Cyclohexyl Isocyanate

Uniqueness:

- Reactivity: this compound has a unique reactivity profile due to the presence of the isopropyl group, which influences its steric and electronic properties.

- Applications: Its specific applications in organic synthesis and medical research distinguish it from other isocyanates .

Comparison with Similar Compounds

Comparison with Structural Analogs

Mono-isocyanates

- Ethyl Isocyanate (C₃H₅NO): A shorter-chain analog with higher volatility. It is more reactive in nucleophilic additions due to reduced steric hindrance compared to isopropyl isocyanate .

- n-Butyl Isocyanate (C₅H₉NO): Features a longer alkyl chain, resulting in lower volatility and slower reaction kinetics. It shares similar hazards (flammability, inhalation toxicity) but is less sterically hindered than this compound .

Di-isocyanates

- Hexamethylene Diisocyanate (HDI, C₈H₁₂N₂O₂): A linear aliphatic di-isocyanate used in polyurethane synthesis. Its two –NCO groups enable crosslinking, producing materials with higher mechanical strength than monoisocyanates like this compound .

- Methylene Diphenyl Diisocyanate (MDI, C₁₅H₁₀N₂O₂) : An aromatic di-isocyanate with superior thermal stability. It is a solid at room temperature (boiling point >200°C), contrasting with the liquid state of this compound .

Table 1: Physical Properties Comparison

| Compound | Boiling Point (°C) | Molecular Weight | Reactivity (-NCO groups) | Key Applications |

|---|---|---|---|---|

| This compound | 74 | 85.11 | 1 | Pharmaceuticals, pesticides |

| Ethyl Isocyanate | ~60* | 71.09 | 1 | Chemical intermediates |

| HDI | 255 | 168.19 | 2 | Polyurethane elastomers |

| MDI | >200 | 250.25 | 2 | Insulation foams |

*Estimated based on analog data.

Functional Group Analogs: Isothiocyanates

Isopropyl isothiocyanate (CAS 2253-73-8) replaces the –NCO group with –NCS. It is less reactive in cycloadditions due to the thiocyanate group’s lower electrophilicity but is used in food flavoring (e.g., horseradish) due to its pungent taste .

Reactivity in Organic Reactions

- Cycloadditions: this compound reacts with heterocumulene ylides to form azetidinones and oxazinones via dipolar intermediates .

- Polymerization : Unlike di-isocyanates (HDI, MDI), this compound’s single –NCO group restricts it to linear polymer formation or small-molecule synthesis .

Table 2: Reaction Performance in Cycloadditions

Table 3: Hazard Comparison

| Compound | Flammability | Inhalation Hazard | Key Incompatibilities |

|---|---|---|---|

| This compound | High | Severe (PIH) | Water, bases, oxidizing agents |

| Isopropyl Isothiocyanate | Moderate | Low | Strong acids, heat |

| HDI | Low | Moderate | Moisture, amines |

Biological Activity

Isopropyl isocyanate (IPC) is an organic compound with significant biological activity, primarily recognized for its use in the synthesis of various chemicals and its potential health impacts. This article delves into the biological effects of this compound, including its mechanisms of action, toxicity, and implications for human health.

This compound (CHN) is a colorless liquid known for its strong odor. It is primarily used in the production of pharmaceuticals, pesticides, and other chemical intermediates. Its reactivity stems from the isocyanate functional group, which can participate in various chemical reactions, including nucleophilic addition and cyclization.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

-

Toxicity and Irritation :

- Acute Effects : Exposure to IPC can cause irritation to the skin, eyes, and respiratory tract. Symptoms may include coughing, wheezing, and nasal obstruction following inhalation or dermal contact .

- Chronic Effects : Prolonged exposure may lead to sensitization and development of occupational asthma, as seen in case studies involving workers exposed to isocyanates .

- Mechanisms of Action :

- Immunological Implications :

Case Study 1: Occupational Asthma

A notable case involved a 50-year-old vehicle body painter who developed asthma symptoms linked to IPC exposure. The patient exhibited classic signs of occupational asthma, including breathlessness and wheezing shortly after exposure to paint containing IPC. This case underscores the respiratory risks associated with IPC in industrial settings .

Case Study 2: Sensitization and Allergic Reactions

Another case highlighted an individual who developed peanut allergy symptoms potentially exacerbated by previous exposure to IPC. This suggests a possible link between isocyanate exposure and the development of food allergies through immune modulation .

Research Findings

Recent studies have explored the broader implications of isocyanate exposure on human health:

- Respiratory Health : A study indicated that 5-15% of workers exposed to isocyanates develop asthma-like symptoms, which may persist even after exposure cessation due to airway remodeling processes .

- Dermal Exposure : Evidence suggests that dermal contact with IPC can also contribute to sensitization; protective measures are crucial in workplaces where IPC is handled .

Summary Table of Biological Effects

| Effect | Description |

|---|---|

| Acute Toxicity | Irritation of skin, eyes, and respiratory tract; symptoms include cough and wheezing |

| Chronic Health Effects | Occupational asthma; potential long-term sensitization |

| Mechanisms | Reactivity with proteins leading to inflammation and altered immune responses |

| Immunological Response | Mixed Th1/Th2 response contributing to respiratory issues |

Q & A

Basic Research Questions

Q. How is isopropyl isocyanate synthesized in laboratory settings, and what analytical methods are used for its characterization?

this compound is typically synthesized via the reaction of isopropylamine with phosgene or through carbamate intermediates . For characterization, gas chromatography (GC) with flame ionization detection (FID) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) are employed to confirm purity and structural integrity. Fourier-transform infrared spectroscopy (FTIR) is used to validate the presence of the -N=C=O functional group (~2270 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in experimental workflows?

Due to its toxicity, volatility, and reactivity, handling requires inert atmosphere conditions (e.g., nitrogen/argon gloveboxes), chemical fume hoods, and personal protective equipment (PPE) including nitrile gloves and gas-resistant goggles . Emergency response guidelines (ERG 155) recommend immediate isolation of spills and neutralization with dry sand or alcohol-free absorbents to mitigate hydrolysis hazards .

Q. What are the primary reaction pathways of this compound with hydroxyl-containing substrates?

this compound reacts regioselectively with hydroxyl groups (e.g., phenols, alcohols) to form carbamates. This reaction is catalyzed by bases like triethylamine, proceeding via nucleophilic attack at the carbonyl carbon. Reaction progress is monitored by tracking the disappearance of the -NCO IR peak .

Advanced Research Questions

Q. How do reaction kinetics vary for this compound with hydroxyl radicals under atmospheric conditions?

The rate constant (k) for gas-phase reactions between this compound and hydroxyl radicals (·OH) was measured at 287–321 K using ultraviolet photolysis of methyl nitrite. The derived Arrhenius parameters (activation energy Eₐ = 12.3 kJ/mol, pre-exponential factor A = 2.1 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) suggest temperature-dependent reactivity critical for environmental fate modeling .

Q. What strategies enhance regioselectivity in substitution reactions involving this compound derivatives?

Directed ortho-metalation (DoM) techniques using O-aryl N-isopropylcarbamates enable regioselective substitution in hydroxybiaryls. For example, O-BINOL carbamates undergo lithiation at the ortho position, followed by electrophilic quenching to yield functionalized biaryls. Selectivity is influenced by steric effects and directing group strength .

Q. How can this compound be stabilized for aqueous-phase applications?

Blocking techniques using sodium bisulfite (NaHSO₃) in isopropyl alcohol/water mixtures (1:1 ratio) achieve ≥98% blocking efficiency. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) facilitate sulfonate adduct formation, improving hydrolytic stability while retaining reactivity for downstream applications (e.g., paper coatings) .

Q. What role does this compound play in CO₂ utilization for fine chemical synthesis?

this compound is identified as a target molecule for CO₂-based synthesis due to its potential in producing carbamates and ureas. Catalytic routes using CO₂ as a carbonyl source are under investigation, though challenges remain in achieving high yields under mild conditions .

Q. Methodological Recommendations

- Experimental Design: Prioritize inert conditions for reactions involving this compound to prevent hydrolysis. Use Schlenk lines or gloveboxes for air-sensitive steps .

- Data Contradiction Analysis: Cross-validate kinetic data (e.g., reaction rates) using complementary techniques like GC-MS and calorimetry to address discrepancies in reproducibility .

- Synthesis Optimization: Screen solvents (e.g., THF, DCM) and catalysts (e.g., DMAP, TBAB) to improve carbamate yields in regioselective reactions .

Properties

IUPAC Name |

2-isocyanatopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-4(2)5-3-6/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLTVFIVJMCNBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Record name | ISOPROPYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061976 | |

| Record name | Propane, 2-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopropyl isocyanate appears as a colorless liquid with a pungent odor. Insoluble in water. Very toxic by ingestion and inhalation. Vapors are heavier than air. Used to make other chemicals., Colorless liquid with a pungent odor; [CAMEO] | |

| Record name | ISOPROPYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9427 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1795-48-8 | |

| Record name | ISOPROPYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1795-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 2-isocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl isocyanate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Propane, 2-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 2-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.